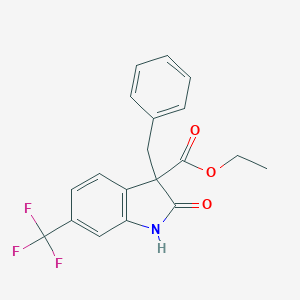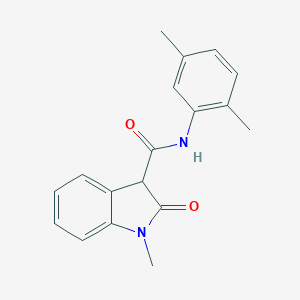![molecular formula C9H8FN3S2 B502798 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 299936-22-4](/img/structure/B502798.png)
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound. It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H15FN2OS3 . The InChI code for this compound is 1S/C9H7FN2S3/c10-7-3-1-6 (2-4-7)5-14-9-12-11-8 (13)15-9/h1-4H,5H2, (H,11,13) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 258.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Derivative Development
New derivatives of 1,3,4-thiadiazole have been synthesized for various purposes, including the development of novel compounds with potential medicinal applications. For instance, Shlenev et al. (2017) described the synthesis of new nitro and sulfonamide derivatives by cyclocondensation, proposing an improved method for preparing intermediates with potential applications in medicine and pharmacology (Shlenev, Tarasov, Filimonov, Agat’ev, Danilova, & Suponitskii, 2017).
Antimicrobial and Antitubercular Activity
Karabanovich et al. (2016) discovered a new class of 1,3,4-thiadiazoles with outstanding in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents. These compounds exhibited high selectivity and low toxicity, suggesting their utility in treating multidrug-resistant strains (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).
Cancer Research and Treatment
Compounds based on 1,3,4-thiadiazole have been investigated for their potential in cancer treatment. For example, the synthesis of derivatives has been explored for their cytotoxic activities against various human cancer cell lines, demonstrating the capacity of these compounds to interfere with DNA replication and block cancer cell proliferation (Shi, Song, Li, Ye, Xiong, & Yu, 2013).
Material Science and Chemistry
1,3,4-Thiadiazole derivatives have also been studied for their applications in materials science. Ardan et al. (2017) described the synthesis and characterization of copper(I) π-complexes with 1,3,4-thiadiazole derivatives, illustrating their potential in the crystal engineering of organometallic materials (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk'yanov, Lis, & Mys'kiv, 2017).
Fluorescence and Spectroscopic Applications
The spectroscopic properties of 1,3,4-thiadiazole derivatives have been explored for potential applications in fluorescence and as probes in biological systems. Budziak et al. (2019) conducted studies on the dual fluorescence effects of 1,3,4-thiadiazole compounds, suggesting their use as fluorescence probes in molecular medicine and biology (Budziak, Karcz, Makowski, Myśliwa-Kurdziel, Kasprzak, Matwijczuk, Chruściel, Oniszczuk, Adwent, & Matwijczuk, 2019).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to exhibit antibacterial properties .
Mode of Action
Compounds with similar structures have been shown to interact with bacterial cells, leading to inhibition of their growth .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial growth, suggesting they may affect pathways related to bacterial cell division or metabolism .
Result of Action
Similar compounds have demonstrated antibacterial activity, suggesting that they may lead to the death or inhibition of bacterial cells .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKWVMMTCNRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(2,4-dichlorophenyl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B502716.png)





![Ethyl ({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502730.png)
![Methyl ({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502731.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl 4-chlorophenylcarbamate](/img/structure/B502732.png)
![Ethyl ({5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502733.png)
![[3-(4-Chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-chlorophenylcarbamate](/img/structure/B502734.png)
![3-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-oxazolidin-2-one](/img/structure/B502735.png)
![Ethyl 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B502736.png)
![3-Phenyl-1H-benzofuro[3,2-c]pyrazole](/img/structure/B502738.png)